N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide
Description
N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxyphenyl group attached to an ethyl chain, which is further connected to a nitrobenzamide moiety
Properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-23-16-9-7-13(8-10-16)12(2)18-17(20)14-5-4-6-15(11-14)19(21)22/h4-12H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLGGVCPHOWWEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide typically involves a multi-step process:
Nitration: The initial step involves the nitration of benzamide to introduce the nitro group at the meta position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Ethylation: The next step involves the ethylation of the nitrobenzamide intermediate. This can be done using ethyl bromide in the presence of a base such as potassium carbonate.
Ethoxylation: Finally, the ethoxy group is introduced by reacting the ethylated intermediate with ethoxybenzene under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated control systems for temperature and pressure, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The ethyl chain can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydride, alkyl halides.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: N-[1-(4-ethoxyphenyl)ethyl]-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or aldehydes.
Scientific Research Applications
N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a model compound in the study of enzyme interactions and metabolic pathways.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxyphenyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-ethoxyphenyl)ethyl]-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-[1-(4-ethoxyphenyl)ethyl]-3-ethynylaniline: Contains an ethynyl group instead of a nitro group.
Phenacetin (N-(4-ethoxyphenyl)acetamide): Similar ethoxyphenyl group but with an acetamide moiety.
Uniqueness
N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide is unique due to the presence of both the nitro and ethoxyphenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets and provides versatility in chemical reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
